Cas no 57294-97-0 ( )
structure
Product Name:
CAS No:57294-97-0
MF:C11H13ClN2S
MW:240.752320051193
CID:946802
PubChem ID:4551631
Update Time:2025-04-19
Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-chlorophenyl)methyl]-3-prop-2-enylthiourea
- AC1NC1AH
- NSC204287
- NSC-204287
- 57294-97-0
- AKOS003714970
- AB00033310-01
- SCHEMBL5456513
- DTXSID90404174
-
-
- Inchi: 1S/C11H13ClN2S/c1-2-7-13-11(15)14-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H2,13,14,15)
- InChI Key: LGNTZIPOYLKEMB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(NCC=C)=S
Computed Properties
- Exact Mass: 240.04899
- Monoisotopic Mass: 240.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.2A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.195
- Boiling Point: 343.4°C at 760 mmHg
- Flash Point: 161.5°C
- Refractive Index: 1.598
- PSA: 24.06
- LogP: 3.27190
Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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